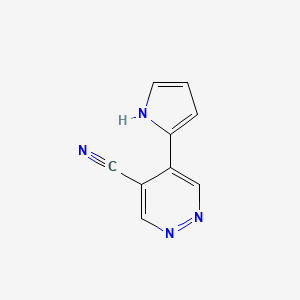5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile
CAS No.: 919785-62-9
Cat. No.: VC8389345
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919785-62-9 |
|---|---|
| Molecular Formula | C9H6N4 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 5-(1H-pyrrol-2-yl)pyridazine-4-carbonitrile |
| Standard InChI | InChI=1S/C9H6N4/c10-4-7-5-12-13-6-8(7)9-2-1-3-11-9/h1-3,5-6,11H |
| Standard InChI Key | SXAGDJQHASYSHU-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)C2=CN=NC=C2C#N |
| Canonical SMILES | C1=CNC(=C1)C2=CN=NC=C2C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) substituted at the 4-position with a nitrile group (-C≡N) and at the 5-position with a 1H-pyrrol-2-yl group. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes π-electron density, while the nitrile group introduces polarity and electrophilicity. This combination creates a planar structure conducive to π-π stacking and hydrogen-bonding interactions .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile likely involves multi-component reactions or cyclization approaches. A plausible route, inferred from related methodologies , could proceed as follows:
-
Formation of the Pyridazine Core: Cyclocondensation of a 1,4-diketone with hydrazine derivatives yields the pyridazine ring.
-
Functionalization with Nitrile: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions.
-
Pyrrole Attachment: Suzuki-Miyaura coupling or direct cyclization using propargylamines could install the pyrrole moiety .
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, ethanol, reflux | Pyridazine-4-carbonitrile |
| 2 | Palladium-Catalyzed Coupling | Pyrrole-2-boronic acid, Pd(PPh₃)₄ | 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile |
Green Chemistry Considerations
Recent trends emphasize solvent-free or aqueous conditions. For instance, reported a one-pot synthesis of pyrrole-quinoline hybrids using water as a solvent and DABCO as a catalyst, achieving yields >75%. Similar eco-friendly protocols could be adapted for this compound .
Physicochemical Properties
Solubility and Stability
The nitrile group enhances polarity, but the aromatic systems limit aqueous solubility. Predicted logP values (~1.1) indicate moderate lipophilicity, suitable for membrane permeability in drug candidates . Stability under acidic or basic conditions remains unstudied, though nitriles generally hydrolyze to amides or carboxylic acids in strong acids.
Crystallographic Insights
| Activity | Target | Mechanism |
|---|---|---|
| Antiproliferative | Topoisomerase II | DNA intercalation |
| Antibacterial | Dihydrofolate reductase | Competitive inhibition |
| Neuroprotective | NMDA receptors | Allosteric modulation |
Applications in Materials Science
Organic Electronics
The planar structure and π-conjugation make this compound a candidate for organic semiconductors. Pyrrole-pyridazine systems could serve as electron-transport layers in OLEDs or non-linear optical materials.
Coordination Chemistry
The nitrile and pyrrole groups act as ligands for transition metals. For example, iron complexes of similar nitriles catalyze C–H activation reactions.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields (~50%) and harsh conditions. Future work could optimize catalysts (e.g., Ru-phosphine complexes) or explore flow chemistry for scalability .
Unanswered Questions
-
Metabolic Pathways: Cytochrome P450-mediated degradation routes are unknown.
-
Polypharmacology: Multi-target effects remain unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume